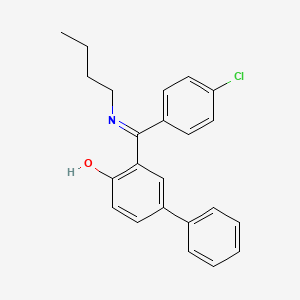
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol is an organic compound with a complex structure that includes a phenol group, a chlorophenyl group, and a butylimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol typically involves a multi-step process. One common method is the condensation reaction between 4-chlorobenzaldehyde and 2-aminobutylphenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or amines.
Applications De Recherche Scientifique
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be attributed to its interaction with inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(n-Butylimino-(4-bromophenyl)methyl)-4-phenylphenol
- 2-(n-Butylimino-(4-fluorophenyl)methyl)-4-phenylphenol
- 2-(n-Butylimino-(4-methylphenyl)methyl)-4-phenylphenol
Uniqueness
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
80018-45-7 |
|---|---|
Formule moléculaire |
C23H22ClNO |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
2-[N-butyl-C-(4-chlorophenyl)carbonimidoyl]-4-phenylphenol |
InChI |
InChI=1S/C23H22ClNO/c1-2-3-15-25-23(18-9-12-20(24)13-10-18)21-16-19(11-14-22(21)26)17-7-5-4-6-8-17/h4-14,16,26H,2-3,15H2,1H3 |
Clé InChI |
QYNFFRDVAIFBNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


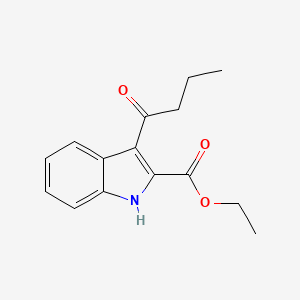
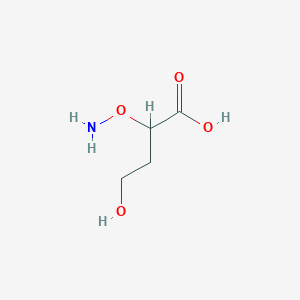
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14438375.png)
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
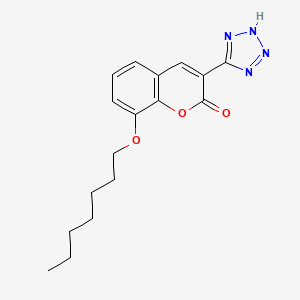
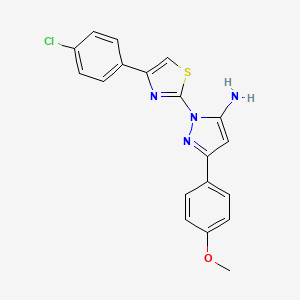

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)

![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
